4-Methylbenzo[d]thiazole-2(3H)-thione

Lipophilicity Drug-likeness ADME prediction

Positional isomer identity is critical: 4-methyl, 5-methyl, 6-methyl, and N-methyl benzothiazole-2-thiones are not interchangeable in biological assays or synthetic workflows. Procuring the correct 4-methyl isomer (CAS 2268-77-1) ensures experimental reproducibility in SAR studies, coordination chemistry, and Mannich-type derivatization. • Confirmed C4 substitution adjacent to bridgehead N - distinct steric/electronic profile • Free N-H at 3-position for N-alkylation, acylation & metal coordination • ≥97% purity, batch-specific QC (NMR, HPLC) • In stock for immediate 1 g-25 g shipment

Molecular Formula C8H7NS2
Molecular Weight 181.3 g/mol
CAS No. 2268-77-1
Cat. No. B1588168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylbenzo[d]thiazole-2(3H)-thione
CAS2268-77-1
Molecular FormulaC8H7NS2
Molecular Weight181.3 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)SC(=S)N2
InChIInChI=1S/C8H7NS2/c1-5-3-2-4-6-7(5)9-8(10)11-6/h2-4H,1H3,(H,9,10)
InChIKeyJACGKHGTBZGVMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methylbenzo[d]thiazole-2(3H)-thione (CAS 2268-77-1) for Specialized Research and Industrial Procurement


4-Methylbenzo[d]thiazole-2(3H)-thione (CAS 2268-77-1), also known as 4-methyl-2-mercaptobenzothiazole, is a heterocyclic organic compound belonging to the benzothiazole-2-thione family with the molecular formula C8H7NS2 and a molecular weight of 181.28 g/mol [1]. Characterized by a methyl substitution at the 4-position of the benzothiazole ring and a thione (C=S) group at the 2-position, this compound exhibits a predicted boiling point of 308.7±35.0 °C at 760 mmHg and a calculated density of 1.4±0.1 g/cm³ [1]. The compound serves as a foundational scaffold for synthetic derivatization and is commercially available at standard purity levels of ≥97% .

Critical Selection Factors for 4-Methylbenzo[d]thiazole-2(3H)-thione in Benzothiazole-2-Thione Research


The benzothiazole-2-thione scaffold encompasses multiple commercially available positional isomers (e.g., 4-methyl, 5-methyl, 6-methyl, and N-methyl variants) that are not interchangeable in research or industrial applications [1][2]. Structural studies have demonstrated that the precise location of methyl substitution directly influences molecular conformation, intermolecular interactions, and electronic properties, which in turn modulate biological activity and chemical reactivity [1]. Furthermore, comparison between benzothiazole-2-thione and its benzoxazole-2-thione analogs (S vs. O replacement) has been shown to severely impact biological activity and crystal packing [2]. Procurement of the specific 4-methyl positional isomer is therefore essential for experimental reproducibility and for applications requiring the distinct steric and electronic profile conferred by substitution at the C4 position adjacent to the bridgehead nitrogen.

Quantitative Differentiation of 4-Methylbenzo[d]thiazole-2(3H)-thione Against Structural Analogs


LogP and Hydrophobicity Comparison: 4-Methyl vs. Unsubstituted Benzothiazole-2-Thione

The 4-methyl substitution increases lipophilicity relative to the unsubstituted benzothiazole-2-thione scaffold. The target compound exhibits a predicted ACD/LogP value of 2.84, with ACD/LogD (pH 7.4) of 2.65 and an ACD/BCF (pH 7.4) of 60.47 [1]. This enhanced lipophilicity relative to the unsubstituted parent scaffold improves membrane permeability potential for drug discovery applications [2].

Lipophilicity Drug-likeness ADME prediction

Physicochemical Property Comparison: 4-Methyl vs. 6-Methyl Benzothiazole-2-Thione Isomers

While direct head-to-head comparative studies between 4-methyl and 6-methyl benzothiazole-2-thione isomers are not available, the distinct substitution pattern at C4 (adjacent to the bridgehead nitrogen) versus C6 (para to the thione-bearing carbon) creates different steric environments and electronic distributions. The target compound exhibits a predicted boiling point of 308.7±35.0 °C at 760 mmHg, density of 1.4±0.1 g/cm³, and polar surface area of 69 Ų [1]. The 6-methyl isomer (CAS 2268-79-3) is recognized as a structurally distinct compound with differential solubility and stability profiles .

Physicochemical characterization Isomer differentiation Property prediction

Synthetic Accessibility and Commercial Availability: 4-Methyl vs. N-Methyl Benzothiazole-2-Thione

4-Methylbenzo[d]thiazole-2(3H)-thione contains a free N-H group available for further functionalization, in contrast to N-methylbenzothiazole-2-thione (NMBZT) where the nitrogen is alkylated. This structural distinction is critical: NMBZT has been extensively characterized in charge-transfer adduct formation with diiodine and ICl, forming complexes such as [(NMBZT)·I2] and 1·ICl with distinct crystallographic parameters [1][2]. The target compound retains the N-H functionality, enabling Mannich reactions, N-alkylation, and metal coordination chemistry unavailable to the N-methyl analog [3]. The compound is commercially available at 97% purity and is synthesized via reaction of o-toluidine derivatives with carbon disulfide [4].

Synthetic utility Procurement Building block

Sulfur Heteroatom vs. Oxygen Replacement: Impact on Biological Activity and Crystal Conformation

A comparative study of benzothiazole-2-thione versus benzoxazole-2-thione moieties within the same indole-derived hybrid molecules demonstrated that replacement of the ring sulfur atom (-S-) with oxygen (-O-) modifies molecular conformation in the crystal state, alters intermolecular interactions, and has a severe impact on biological activity [1]. This finding establishes that the sulfur-containing benzothiazole-2-thione core of the target compound is not bioisosteric with oxygen-containing analogs and cannot be substituted without fundamentally changing experimental outcomes [1].

Chalcogen replacement Bioactivity Crystal engineering

Validated Research and Procurement Applications for 4-Methylbenzo[d]thiazole-2(3H)-thione


Synthetic Building Block for Benzothiazole-2-Thione Derivative Libraries

This compound serves as a key starting material for synthesizing N-substituted benzothiazole-2-thione derivatives via Mannich reactions, as demonstrated in studies generating 6-benzoyl-3-substitutedmethylbenzo[d]thiazole-2(3H)-thione libraries for antimicrobial evaluation [1]. The free N-H group at the 3-position enables diverse functionalization strategies including N-alkylation, acylation, and metal coordination chemistry. Procurement of the 4-methyl positional isomer ensures the steric and electronic effects of C4 substitution are incorporated into all downstream derivatives [1].

Charge-Transfer Complex and Coordination Chemistry Studies

Benzothiazole-2-thiones react with dihalogens (I2, ICl) to form charge-transfer adducts with well-characterized crystallographic parameters, including linear E-I-X arrangements where the thione-sulfur acts as the donor atom [1][2]. The target compound provides a sulfur-rich coordination environment suitable for metal complexation and halogen-bonding studies. The 4-methyl substitution pattern offers a distinct steric profile compared to other positional isomers for probing structure-property relationships in coordination complexes [1].

Medicinal Chemistry Scaffold for Antimicrobial and Anticancer Lead Optimization

Benzothiazole-2-thione derivatives have been investigated for antibacterial, antifungal, antitubercular, anti-inflammatory, antidiabetic, and anticancer activities [1]. Benzothiazole-based derivatives have emerged as potent inhibitors of enzymes such as EGFR, VEGFR, PI3K, topoisomerases, and thymidylate kinases [2]. The target compound's predicted LogP of 2.84 and LogD (pH 7.4) of 2.65 indicate favorable membrane permeability characteristics for oral bioavailability optimization [3]. This compound is appropriate for structure-activity relationship (SAR) studies where the 4-methyl substituent serves as a reference point for evaluating substituent effects at alternative positions.

Analytical Chemistry and Environmental Pollutant Detection

4-Methyl-2-mercaptobenzothiazole has documented application in analytical chemistry for environmental pollutant analysis, specifically for determining the presence of sulfur in organic compounds through disulfide bond formation reactions [1]. The compound's biodegradability and reactivity with sulfur species make it suitable for environmental monitoring applications where thiol-reactive probes are required [1].

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